In-Depth Technical Guide to Ms-PEG2-C2-Boc: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
In-Depth Technical Guide to Ms-PEG2-C2-Boc: A Bifunctional Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ms-PEG2-C2-Boc, with the chemical name tert-butyl 3-{2-[2-(methanesulfonyloxy)ethoxy]ethoxy}propanoate, is a heterobifunctional linker molecule integral to the burgeoning field of targeted protein degradation. As a polyethylene glycol (PEG)-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of Ms-PEG2-C2-Boc, including its chemical properties, a detailed, plausible synthesis protocol, its application in PROTAC synthesis, and the underlying biological mechanism.
Introduction to Ms-PEG2-C2-Boc
Ms-PEG2-C2-Boc is a chemical entity designed with specific functional groups that facilitate the modular construction of PROTACs.[][2] A typical PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the spatial orientation of the POI and E3 ligase for effective ternary complex formation.[][4]
The structure of Ms-PEG2-C2-Boc features a mesylate (Ms) group, a two-unit polyethylene glycol (PEG2) spacer, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid. The mesylate group serves as a reactive handle for conjugation with a nucleophilic group on one of the ligands, while the Boc-protected carboxyl group can be deprotected to allow for amide bond formation with the other ligand. The PEG spacer enhances the molecule's hydrophilicity and provides flexibility.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of Ms-PEG2-C2-Boc is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | tert-butyl 3-{2-[2-(methanesulfonyloxy)ethoxy]ethoxy}propanoate | [5] |
| Synonyms | Ms-PEG2-t-butyl ester, Mes-PEG2-acid t-butyl ester | [2][6] |
| CAS Number | 1312309-62-8 | [][2][5] |
| Molecular Formula | C12H24O7S | [5] |
| Molecular Weight | 312.38 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥97.0% | |
| Storage Conditions | -20°C for long-term storage |
Synthesis of Ms-PEG2-C2-Boc
While specific proprietary synthesis methods may vary, a plausible and generalizable multi-step synthesis protocol for Ms-PEG2-C2-Boc, based on established organic chemistry principles for similar compounds, is outlined below. This protocol starts from the commercially available precursor, tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate.
Experimental Protocol: Synthesis of Ms-PEG2-C2-Boc
Step 1: Mesylation of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
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Materials:
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tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Methanesulfonyl chloride (MsCl)
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., ethyl acetate, hexanes)
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Procedure:
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Dissolve tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
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Add triethylamine (1.5 equivalents) to the solution and stir for 10-15 minutes.
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Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.
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Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexanes) to yield the pure Ms-PEG2-C2-Boc.
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Characterization:
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The final product should be characterized by ¹H NMR and mass spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to be consistent with the structure of tert-butyl 3-{2-[2-(methanesulfonyloxy)ethoxy]ethoxy}propanoate.
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Application in PROTAC Synthesis
The primary application of Ms-PEG2-C2-Boc is as a linker in the synthesis of PROTACs. The bifunctional nature of the linker allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand. A general experimental workflow for the synthesis of a PROTAC using Ms-PEG2-C2-Boc is described below.
Experimental Workflow: PROTAC Synthesis
Caption: General workflow for synthesizing a PROTAC using Ms-PEG2-C2-Boc.
Detailed Experimental Protocol: PROTAC Synthesis (Representative Example)
This protocol describes the synthesis of a hypothetical PROTAC where a POI ligand with a phenolic hydroxyl group is coupled to an E3 ligase ligand containing a primary amine.
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Materials:
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POI ligand with a phenolic -OH group
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Ms-PEG2-C2-Boc
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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E3 ligase ligand with a primary amine
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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Preparative High-Performance Liquid Chromatography (HPLC) system
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-
Procedure:
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Step 1: Conjugation of POI Ligand
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Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
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Add K₂CO₃ (2.0 equivalents) and stir the mixture at room temperature for 30 minutes.
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Add a solution of Ms-PEG2-C2-Boc (1.1 equivalents) in DMF to the reaction mixture.
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Heat the reaction to 50-60°C and stir overnight.
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Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude intermediate (POI-PEG2-C2-Boc) by flash column chromatography.
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Step 2: Boc Deprotection
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Dissolve the purified POI-PEG2-C2-Boc intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
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Stir the solution at room temperature for 1-2 hours.
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Monitor the deprotection by LC-MS.
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Once complete, remove the solvent and TFA under reduced pressure (co-evaporation with a solvent like toluene may be necessary to remove residual TFA).
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-
Step 3: Conjugation of E3 Ligase Ligand
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Dissolve the deprotected intermediate (POI-PEG2-C2-COOH) (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous DMF.
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Add HATU (1.5 equivalents) and DIPEA (3.0 equivalents) to the solution.
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Stir the reaction at room temperature overnight.
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Monitor the formation of the final PROTAC by LC-MS.
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-
Step 4: Purification
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Upon completion of the reaction, purify the crude PROTAC molecule by preparative HPLC to obtain the final product with high purity.
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Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs synthesized using linkers like Ms-PEG2-C2-Boc function by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[7]
Caption: The PROTAC-mediated protein degradation pathway.
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the POI. The POI becomes polyubiquitinated, marking it for recognition and subsequent degradation by the 26S proteasome into smaller peptides. The PROTAC molecule is then released and can participate in further catalytic cycles of protein degradation.[7]
Conclusion
Ms-PEG2-C2-Boc is a valuable and versatile bifunctional linker for the synthesis of PROTACs. Its well-defined structure, incorporating a reactive mesylate group, a flexible and solubilizing PEG spacer, and a protected carboxyl group, provides a reliable tool for researchers in the field of targeted protein degradation. The methodologies and workflows presented in this guide offer a foundational understanding for the synthesis and application of this important chemical entity in the development of novel therapeutics. As the field of PROTACs continues to expand, the rational design and application of linkers like Ms-PEG2-C2-Boc will remain a cornerstone of innovation.
References
- 2. CAS 1312309-62-8: Mes-PEG2-acid t-butyl ester | CymitQuimica [cymitquimica.com]
- 4. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS Number Search List | AxisPharm [axispharm.com]
- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
